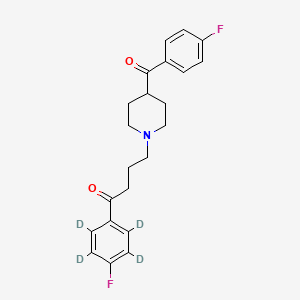
Lenperone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenperone-d4 is a deuterated derivative of Lenperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C22H19D4F2NO2, and it has a molecular weight of 375.44 .
Vorbereitungsmethoden
The synthesis of Lenperone-d4 involves the incorporation of deuterium atoms into the Lenperone molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(4-fluorobenzoyl)piperidine.
Deuteration: The incorporation of deuterium atoms is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Final Product: The final product, this compound, is obtained through purification and characterization processes.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes and not for large-scale industrial applications .
Analyse Chemischer Reaktionen
Lenperone-d4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Lenperone-d4 has several scientific research applications, including:
Proteomics Research: this compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetic Studies: The deuterated form of Lenperone is used in pharmacokinetic studies to track the metabolism and distribution of the compound in biological systems.
Isotope Labeling: this compound is used in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Wirkmechanismus
The mechanism of action of Lenperone-d4 is similar to that of Lenperone. It acts as an antagonist at dopamine receptors, particularly the D2 receptor. By blocking these receptors, this compound inhibits the effects of dopamine, leading to its antipsychotic and antiemetic properties. The molecular targets and pathways involved include the dopaminergic pathways in the brain .
Vergleich Mit ähnlichen Verbindungen
Lenperone-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in research studies. Similar compounds include:
Lenperone: The non-deuterated form of Lenperone, used as an antipsychotic and antiemetic agent.
Declenperone: Another butyrophenone derivative with similar pharmacological properties.
Milenperone: A related compound with antipsychotic effects.
This compound stands out due to its use in isotope labeling and pharmacokinetic studies, which are not typically performed with non-deuterated analogs .
Eigenschaften
Molekularformel |
C22H23F2NO2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D |
InChI-Schlüssel |
WCIBOXFOUGQLFC-KNIGXJNHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)[2H])[2H])F)[2H] |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


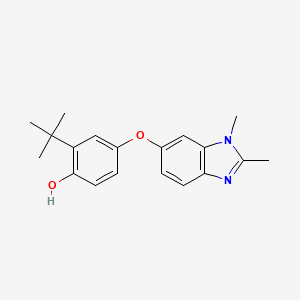
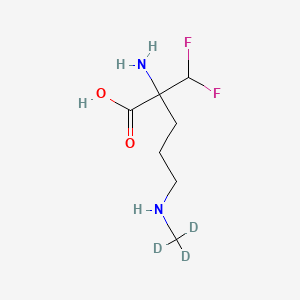
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
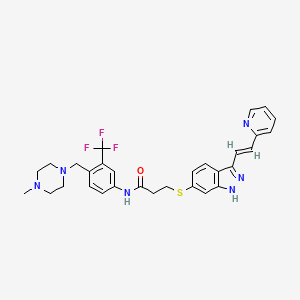
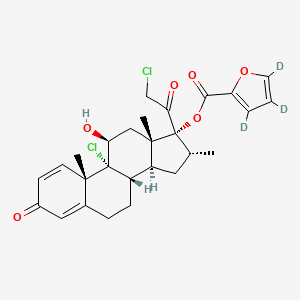
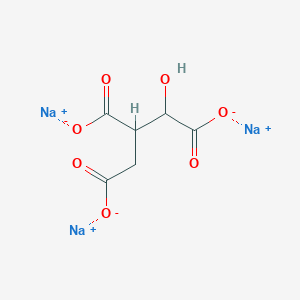

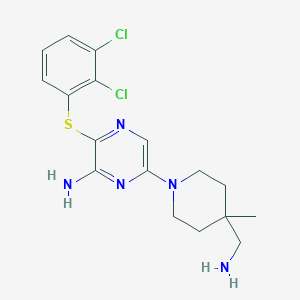

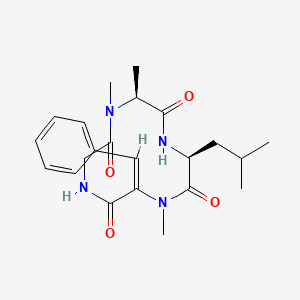

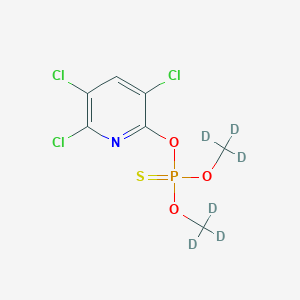
![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)
